

A Technical Guide to the Physicochemical Properties of 4-Cyano-L-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Cyano-L-Phenylalanine

Cat. No.: B613264

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-L-phenylalanine is a non-canonical amino acid that has garnered significant interest in biochemical and pharmaceutical research.^[1] Its structural similarity to the natural amino acid L-phenylalanine, combined with the unique electronic properties of the nitrile group, makes it a valuable tool for investigating protein structure and function, as well as a versatile building block in peptide and drug design. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Cyano-L-phenylalanine**, detailed experimental protocols for their determination, and a visualization of its application in protein research.

Core Physicochemical Properties

The unique physicochemical characteristics of **4-Cyano-L-phenylalanine** underpin its utility in various scientific applications. The introduction of a cyano group to the phenyl ring of L-phenylalanine alters its electronic and steric properties, influencing its behavior in biological systems.

Quantitative Data Summary

A summary of the key physicochemical properties of **4-Cyano-L-phenylalanine** is presented below. For comparative purposes, data for the parent amino acid, L-phenylalanine, is also included.

Property	4-Cyano-L-phenylalanine	L-Phenylalanine
Molecular Formula	$C_{10}H_{10}N_2O_2$ [2] [3]	$C_9H_{11}NO_2$ [4] [5]
Molecular Weight	190.20 g/mol [3]	165.19 g/mol [4] [5]
Appearance	White to off-white solid/powder [2]	White crystalline powder [4] [6]
Melting Point	Not reported [7]	270-283 °C (decomposes) [4] [5] [6] [8] [9]
Water Solubility	Estimated: 100 g/L [7]	26.4 g/L at 25 °C [10]
pKa ₁ (α-carboxyl)	Predicted (DL-form): 2.13 ± 0.10 [11]	-1.83 [4] [12]
pKa ₂ (α-amino)	Not available	-9.13 [4] [12]
logP (Octanol-Water Partition Coefficient)	Computed (XLogP3): -1.4	-
CAS Number	104531-20-6 [2]	63-91-2 [5] [8]

Experimental Protocols

The determination of the physicochemical properties of amino acids like **4-Cyano-L-phenylalanine** relies on established experimental methodologies. Below are detailed protocols for key analytical procedures.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, specialized techniques are required.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of the dry, crystalline **4-Cyano-L-phenylalanine** is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to a liquid (completion of melting) are recorded. This range is reported as the melting point. For compounds that decompose, the temperature at which decomposition begins (e.g., charring) is noted.

pKa Determination

The acid dissociation constants (pKa) of the ionizable groups (the α -carboxyl and α -amino groups) are fundamental to understanding the acid-base behavior of an amino acid in solution.

Methodology: Potentiometric Titration

- Solution Preparation: A precise weight of **4-Cyano-L-phenylalanine** is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
- Titration Setup: The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.
- Acidic Titration: The solution is first acidified to a low pH (e.g., pH 1.5) with a standard solution of a strong acid (e.g., 0.1 M HCl).
- Basic Titration: The acidified solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH of the solution is recorded after each addition.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to $\text{pK}_{\text{a}1}$ (α -carboxyl group), and the second midpoint corresponds to $\text{pK}_{\text{a}2}$ (α -amino group). The isoelectric point (pI) can be calculated as the average of $\text{pK}_{\text{a}1}$ and $\text{pK}_{\text{a}2}$.

Solubility Measurement

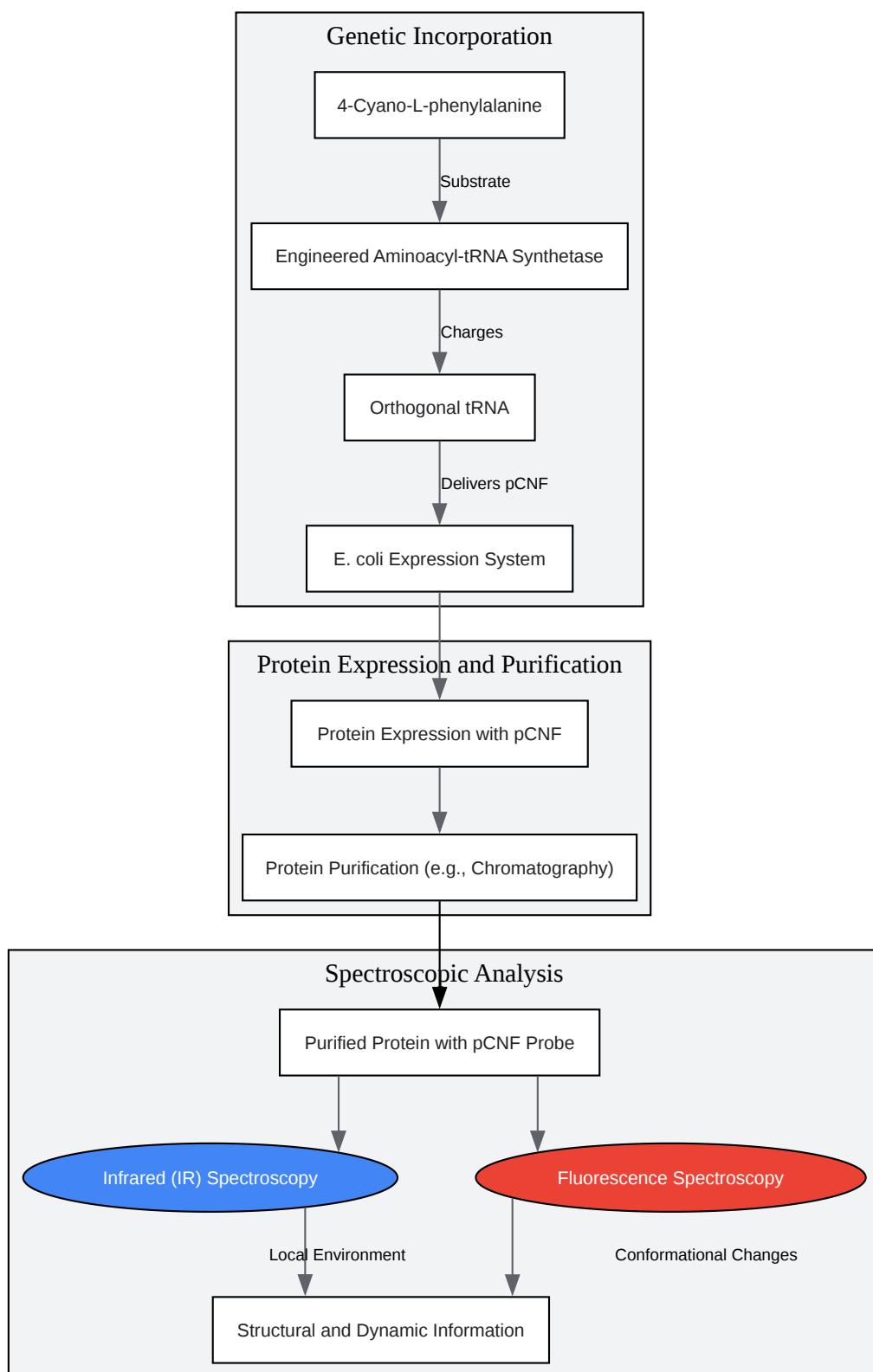
Determining the solubility of an amino acid in various solvents is crucial for applications in drug formulation and biochemical assays.

Methodology: Shake-Flask Method

- Equilibrium Saturation: An excess amount of solid **4-Cyano-L-phenylalanine** is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions) in a sealed flask.
- Agitation and Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- Phase Separation: The suspension is allowed to stand undisturbed for a period to allow the undissolved solid to settle.
- Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy (by measuring absorbance at a wavelength where the compound absorbs), high-performance liquid chromatography (HPLC), or by gravimetric analysis after solvent evaporation.
- Solubility Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Application in Protein Research: A Workflow

4-Cyano-L-phenylalanine is widely used as a spectroscopic probe to study protein structure, dynamics, and interactions.^{[1][13]} The nitrile group's unique vibrational frequency and its influence on the amino acid's fluorescence properties allow for sensitive detection of changes in the local environment within a protein.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-Cyano-L-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b613264#what-are-the-physicochemical-properties-of-4-cyano-l-phenylalanine>]

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